
(5Z)-3-(2,4-dimethylphenyl)-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazolidinones typically involves the reaction of rhodanine derivatives with aldehydes under various conditions. For instance, the synthesis of related thiazolidinone derivatives involves treating compounds like 4-(1-methylethylidene)-2-phenyl-1,3-oxazol-5(4H)-one with primary amines, yielding dihydropyridine derivatives with varying yields. These reactions highlight the versatility and reactivity of thiazolidinone frameworks towards synthesizing complex heterocyclic compounds (Stanovnik et al., 2002).
Molecular Structure Analysis
The molecular structure of thiazolidinones, including the compound , often features a thiazolidinone core with various substitutions that significantly affect their physical and chemical properties. X-ray crystallography, NMR spectroscopy, and other analytical techniques are commonly used to characterize these structures, confirming the presence of key functional groups and the overall molecular geometry. Studies on related compounds have provided insights into the structural aspects of thiazolidinones and their derivatives, contributing to our understanding of their reactivity and interactions (Gzella et al., 2014).
Chemical Reactions and Properties
Thiazolidinones undergo a variety of chemical reactions, including cycloadditions, condensations with aldehydes, and reactions with nitrile oxides, leading to a diverse array of products. These reactions are often influenced by the specific substituents on the thiazolidinone ring, which can dictate the course of the reaction and the nature of the products formed. The reactivity of thiazolidinones towards nitrile oxides, for example, showcases their potential in synthesizing heterocyclic compounds with complex structures (Kandeel & Youssef, 2001).
Aplicaciones Científicas De Investigación
Protein Kinase Inhibition (5Z)-3-(2,4-dimethylphenyl)-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one and its related compounds have been explored as potential inhibitors of protein kinases. Specifically, the 1,3-thiazolidin-4-one core has been utilized to develop inhibitors against DYRK1A protein kinase. Two derivatives, (5Z) 5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one and (5Z)-5-benzo[1,3]dioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one, showed promising activity as nanomolar inhibitors of DYRK1A. This discovery holds potential for the development of treatments for neurological and oncological disorders where DYRK1A is involved (Bourahla et al., 2021).
Antifungal Applications Additionally, derivatives of this compound, specifically [(5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acids, have been synthesized and evaluated for their antifungal effects. One particular compound demonstrated strong inhibition against various Candida species and Trichosporon asahii, indicating its potential as an antifungal agent (Doležel et al., 2009).
Antimicrobial and Cytotoxic Activities Furthermore, a series of 5-benzylidene-2-[(pyridine-4-ylmethylene)hydrazono]-thiazolidin-4-ones have been synthesized and assessed for their antimicrobial and cytotoxic activities. Some of these compounds exhibited considerable antimicrobial activity against bacterial and fungal strains, as well as cytotoxic activity against human cancer cell lines, suggesting their potential in antimicrobial and cancer therapies (Feitoza et al., 2012).
Propiedades
IUPAC Name |
(5Z)-3-(2,4-dimethylphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c1-11-5-6-14(12(2)8-11)19-16(20)15(22-17(19)21)9-13-4-3-7-18-10-13/h3-10H,1-2H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWMTAKYRJGWJF-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

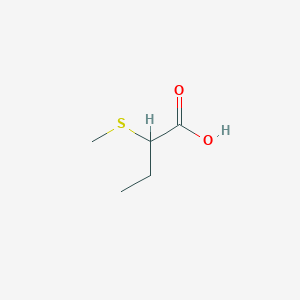
![8-(3,5-dimethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2485475.png)
![5-benzyl-3-(2-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2485476.png)
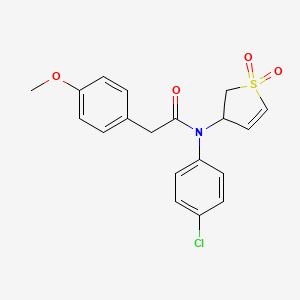

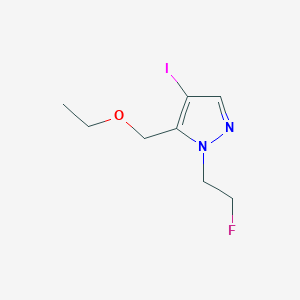
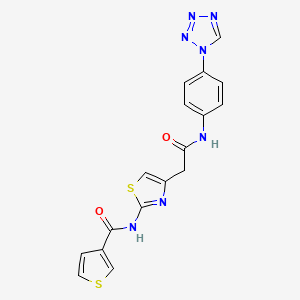
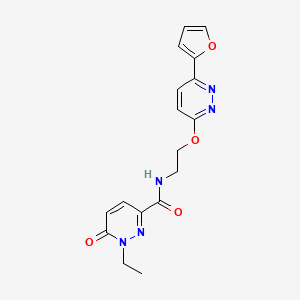
![3,4-diethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2485483.png)
![5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2485487.png)
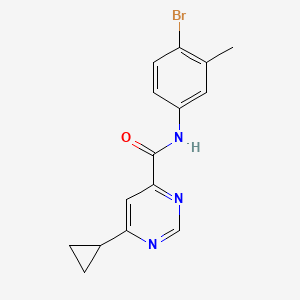

![{2-[4-(Benzyloxy)phenoxy]ethyl}(methyl)amine](/img/structure/B2485491.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2485495.png)